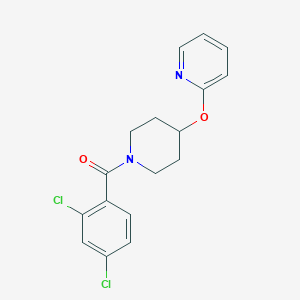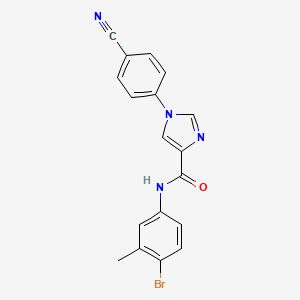
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide works by binding to the bromodomain of BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can prevent the expression of genes that are involved in the development of cancer. In addition, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can also inhibit the activity of the NLRP3 inflammasome by binding to the NLRP3 protein, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. In addition, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is its specificity for BRD4 and the NLRP3 inflammasome, which allows for targeted inhibition of these proteins. However, one of the limitations of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in scientific research. One potential direction is the development of more soluble analogs of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide that can be used in lab experiments. Another potential direction is the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Finally, the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in preclinical and clinical trials for the treatment of cancer and inflammatory diseases is an important future direction for this compound.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with 4-cyanobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to yield N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been widely used in scientific research as a potential therapeutic agent for a variety of diseases. It has been shown to have anti-cancer properties by inhibiting the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of various cancers, and inhibition of its activity has been shown to have therapeutic potential.
In addition to its anti-cancer properties, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the activity of the NLRP3 inflammasome, which is involved in the regulation of the immune response. Inhibition of the NLRP3 inflammasome has been shown to have therapeutic potential in a variety of inflammatory diseases.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-12-8-14(4-7-16(12)19)22-18(24)17-10-23(11-21-17)15-5-2-13(9-20)3-6-15/h2-8,10-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFMGAYYWPXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

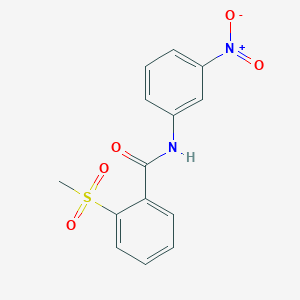
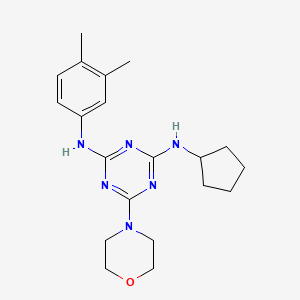
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)
![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)
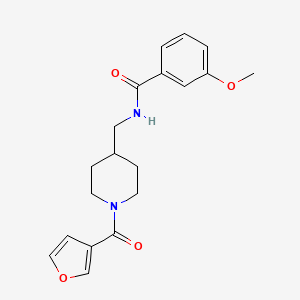
![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
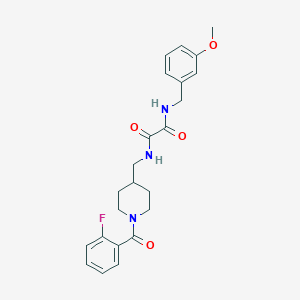
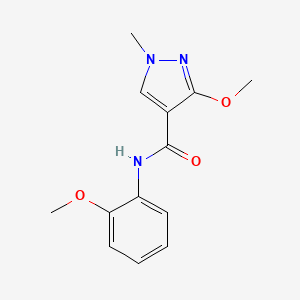
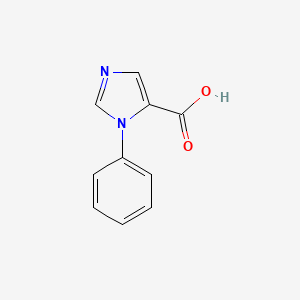
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
